molecular formula C13H17N3OS B1285197 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-26-8

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1285197
CAS No.: 847503-26-8
M. Wt: 263.36 g/mol
InChI Key: MOEFMACKNTZORW-UHFFFAOYSA-N
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Description

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a butoxyphenyl group, a methyl group, and a thiol group attached to the triazole ring

Mechanism of Action

Target of Action

It is structurally similar to bufexamac , a non-steroidal anti-inflammatory drug (NSAID) used to treat skin conditions like atopic eczema and inflammatory dermatoses . NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain .

Mode of Action

Based on its structural similarity to bufexamac, it may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential role as an NSAID. In this pathway, arachidonic acid is converted into prostaglandins by the action of cyclooxygenase enzymes . By inhibiting these enzymes, the compound would reduce the production of prostaglandins, leading to decreased inflammation and pain.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role as an NSAID. This is due to its possible inhibition of prostaglandin production .

Future Directions

The future directions for the study or use of this compound would depend on its intended application. For example, if this compound shows promising biological activity, future studies might focus on investigating its mechanism of action, optimizing its structure for increased activity, or testing its effects in relevant biological models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.

    Methylation: The methyl group can be added through an alkylation reaction using methyl iodide or similar reagents.

    Thiol Group Addition: The thiol group is introduced by reacting the intermediate compound with thiourea or similar sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the butoxyphenyl group.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Comparison with Similar Compounds

Similar Compounds

    5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group.

    4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the butoxyphenyl group.

    5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the thiol group.

Uniqueness

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the butoxyphenyl group enhances its lipophilicity, while the thiol group provides a site for further chemical modifications.

Properties

IUPAC Name

3-(4-butoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-4-9-17-11-7-5-10(6-8-11)12-14-15-13(18)16(12)2/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEFMACKNTZORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166635
Record name 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-26-8
Record name 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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